molecular formula C15H20N2O3S B508797 2-Ethyl-1-(5-methoxy-2,4-dimethyl-benzenesulfonyl)-4-methyl-1H-imidazole

2-Ethyl-1-(5-methoxy-2,4-dimethyl-benzenesulfonyl)-4-methyl-1H-imidazole

Cat. No.: B508797
M. Wt: 308.4 g/mol
InChI Key: ZWUXLPZFMCKBDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethyl-1-(5-methoxy-2,4-dimethyl-benzenesulfonyl)-4-methyl-1H-imidazole is a chemical compound that has been widely studied in the field of scientific research. This compound is known for its potential applications in various fields, including medicine and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Ethyl-1-(5-methoxy-2,4-dimethyl-benzenesulfonyl)-4-methyl-1H-imidazole is not fully understood. However, it is believed that this compound exerts its effects by inhibiting the activity of certain enzymes and proteins in the body. This inhibition leads to a decrease in inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of inflammation. It has also been shown to have antioxidant properties and to protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-Ethyl-1-(5-methoxy-2,4-dimethyl-benzenesulfonyl)-4-methyl-1H-imidazole in lab experiments is its potential use as an anti-inflammatory and analgesic agent. This compound has been shown to be effective in reducing inflammation and pain in animal models of inflammation. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the safety of this compound in humans.

Future Directions

There are several future directions for the study of 2-Ethyl-1-(5-methoxy-2,4-dimethyl-benzenesulfonyl)-4-methyl-1H-imidazole. One area of research is the development of new analogs of this compound with improved efficacy and safety profiles. Another area of research is the study of the mechanism of action of this compound to better understand its effects on the body. Additionally, this compound could be studied for its potential use in the treatment of other diseases such as diabetes and cardiovascular disease.
Conclusion:
This compound is a chemical compound with potential applications in various fields of scientific research. This compound has been studied for its potential use as an anti-inflammatory and analgesic agent, as well as its potential use in the treatment of various diseases. Further studies are needed to determine the safety and efficacy of this compound in humans, as well as to develop new analogs with improved properties.

Synthesis Methods

The synthesis of 2-Ethyl-1-(5-methoxy-2,4-dimethyl-benzenesulfonyl)-4-methyl-1H-imidazole involves the reaction of 2-ethyl-4-methylimidazole with 5-methoxy-2,4-dimethylbenzenesulfonyl chloride in the presence of a base. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The product is then purified by column chromatography to obtain the desired compound.

Scientific Research Applications

2-Ethyl-1-(5-methoxy-2,4-dimethyl-benzenesulfonyl)-4-methyl-1H-imidazole has been studied for its potential applications in various fields of scientific research. In the field of medicine, this compound has been studied for its potential use as an anti-inflammatory and analgesic agent. It has also been studied for its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.

Properties

IUPAC Name

2-ethyl-1-(5-methoxy-2,4-dimethylphenyl)sulfonyl-4-methylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3S/c1-6-15-16-12(4)9-17(15)21(18,19)14-8-13(20-5)10(2)7-11(14)3/h7-9H,6H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWUXLPZFMCKBDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=CN1S(=O)(=O)C2=C(C=C(C(=C2)OC)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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